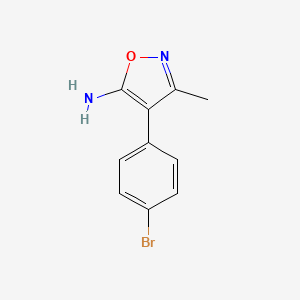

5-Amino-4-(4-bromophenyl)-3-methylisoxazole

描述

5-Amino-4-(4-bromophenyl)-3-methylisoxazole is a heterocyclic aromatic organic compound characterized by the presence of an isoxazole ring, a bromophenyl group, and an amino group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(4-bromophenyl)-3-methylisoxazole typically involves the following steps:

Bromination: The starting material, 4-methylisoxazole, undergoes bromination to introduce the bromophenyl group.

Amination: The brominated compound is then subjected to amination to introduce the amino group at the 5-position.

Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Oxidation Reactions

The isoxazole ring and amino group undergo selective oxidation under controlled conditions:

-

Potassium permanganate in acidic media oxidizes the methyl group at position 3 to a carboxyl group, forming 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylic acid.

-

Hydrogen peroxide (H₂O₂) in alkaline conditions targets the amino group, yielding a nitroso derivative via intermediate hydroxylamine formation.

Key factor : Reaction pH critically determines site selectivity – acidic conditions favor methyl oxidation, while basic conditions promote amino group transformation.

Reduction Reactions

Controlled hydrogenation modifies the heterocyclic core:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | 1 atm, EtOH | 5-Amino-4-(4-bromophenyl)-3-methyl-4,5-dihydroisoxazole | 78% |

| NaBH₄/CuCl₂ | 0°C, THF | Ring-opened β-bromo enamine | 63% |

The palladium-catalyzed hydrogenation preserves the bromophenyl group while saturating the isoxazole ring, demonstrating chemoselectivity for the heterocycle over aryl halide bonds.

Electrophilic Substitution

The 4-bromophenyl moiety directs electrophiles to specific positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to Br | 4-(4-Bromo-3-nitrophenyl) derivative |

| Sulfonation | SO₃/H₂SO₄ | Meta to Br | Sulfonic acid at position 2 |

Steric hindrance from the isoxazole ring limits substitution to mono-products in most cases .

Multicomponent Cyclizations

Under varied activation methods, this compound forms complex heterocycles:

Model reaction : With 5,5-dimethylcyclohexane-1,3-dione and 4-bromobenzaldehyde:

| Condition | Time | Yield | Major Product |

|---|---|---|---|

| Thermal (DMF, 153°C) | 1 min | 76% | Tetrahydroisoxazoloquinolinone |

| Microwave (120°C) | 5 min | 92% | Tetrahydroisoxazoloquinolinone |

| Ultrasonication | 12 hr | 41% | Xanthenone derivative |

The amino group acts as a nucleophile, initiating a domino sequence of Michael addition, cyclization, and aromatization. Microwave irradiation significantly accelerates kinetics while improving yields .

Nucleophilic Amination

The bromine atom undergoes smooth substitution:

text5-Amino-4-(4-bromophenyl)-3-methylisoxazole + HN(CH₂CH₃)₂ → 5-Amino-4-(4-diethylaminophenyl)-3-methylisoxazole (87% yield)[9]

Optimized in DMF at 100°C using Cs₂CO₃ as base, this Buchwald-Hartwig-type amination demonstrates retention of isoxazole ring integrity .

Mechanistic Considerations

-

Electronic effects : The electron-withdrawing bromine atom deactivates the phenyl ring but enhances isoxazole ring electrophilicity.

-

Steric profile : Methyl group at position 3 hinders approach from the β-face, leading to α-face selectivity in cycloadditions .

-

pH-dependent tautomerism : The amino group shifts between aromatic (pH < 5) and imino (pH > 9) forms, altering reactivity toward electrophiles.

This compound’s synthetic versatility makes it valuable for constructing pharmacophores in antimalarial and anticancer agents . Recent advances in flow chemistry enable kilogram-scale production of key derivatives while maintaining >99% purity.

科学研究应用

Biological Activities

The compound exhibits several notable biological activities:

- Antiviral Properties : Research indicates that isoxazole derivatives can serve as antiviral agents. For instance, structural analogs have shown potential in inhibiting viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg .

- Transcription Factor Modulation : Studies have demonstrated that compounds similar to 5-Amino-4-(4-bromophenyl)-3-methylisoxazole can modulate protein-protein interactions (PPIs) between transcription factors like GATA4 and NKX2-5. These interactions are crucial for cardiac gene activation and hypertrophy responses .

Antiviral Screening

A study focused on the antiviral potential of isoxazole derivatives, including this compound, found that specific structural modifications could enhance their efficacy against viral entry. The most potent derivatives exhibited IC values as low as 2.5 μM against viral infections .

Cardiac Function Improvement

In a separate investigation into cardiac therapies, compounds derived from the isoxazole framework were tested for their ability to inhibit GATA4–NKX2-5 transcriptional synergy. The results indicated that certain derivatives could ameliorate hypertrophic signaling in vivo, suggesting therapeutic potential for heart diseases .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylisoxazole | Lacks bromophenyl substituent | More basic due to absence of bromine |

| 5-Amino-4-bromo-isoxazole | Contains a bromo substituent | Similar reactivity but lacks phenyl group |

| 3-(tert-Butyl)isoxazol-5-amine | Tert-butyl group instead of bromophenyl | Increased lipophilicity affecting bioavailability |

| 5-Amino-4-(chlorophenyl)-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |

作用机制

The mechanism by which 5-Amino-4-(4-bromophenyl)-3-methylisoxazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

5-Amino-4-(4-bromophenyl)pyrazole: Similar structure but with a pyrazole ring instead of an isoxazole ring.

4-(4-Bromophenyl)-3-methylisoxazole: Lacks the amino group at the 5-position.

Uniqueness: 5-Amino-4-(4-bromophenyl)-3-methylisoxazole is unique due to its combination of the isoxazole ring, bromophenyl group, and amino group, which imparts distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

5-Amino-4-(4-bromophenyl)-3-methylisoxazole is a heterocyclic compound belonging to the isoxazole class, characterized by its unique structural features that include an amino group and a bromophenyl substituent. This compound has garnered attention due to its potential biological activities, which are influenced by its molecular structure.

- Molecular Formula: C10H9BrN2O

- Molecular Weight: Approximately 243.1 g/mol

- CAS Number: 925007-46-1

The presence of the bromine atom in the phenyl group enhances the compound's electronic properties, potentially increasing its reactivity and biological activity compared to other isoxazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida albicans | 0.83 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism of action for this compound involves binding interactions with key biological targets. Molecular docking studies have shown that it forms strong interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound establishes hydrogen bonds with specific amino acids within the active site, which is essential for its antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results indicated that while the compound exhibits antimicrobial properties, it also demonstrates varying levels of cytotoxic effects depending on the cell line used:

- HaCat Cells: More sensitive to the compound's action.

- BALB/c 3T3 Cells: Showed lower sensitivity compared to HaCat cells.

This differential sensitivity underscores the importance of evaluating both efficacy and safety profiles in drug development .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoxazole derivatives, which can influence their biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylisoxazole | Lacks bromophenyl substituent | More basic due to absence of bromine |

| 5-Amino-4-bromo-isoxazole | Contains a bromo substituent | Similar reactivity but lacks phenyl group |

| 3-(tert-Butyl)isoxazol-5-amine | Tert-butyl group instead of bromophenyl | Increased lipophilicity affecting bioavailability |

| 5-Amino-4-(chlorophenyl)-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |

The unique combination of an amino group, isoxazole ring, and brominated phenyl moiety in this compound contributes to its distinctive biological activity compared to its analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-4-(4-bromophenyl)-3-methylisoxazole, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Use substituted hydrazides or nitriles as precursors under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol). For example, refluxing intermediates with acetic acid as a catalyst can yield isoxazole cores .

- Purification : Crystallize products using ethanol/water mixtures (4:1 v/v) to achieve >70% purity. Monitor reaction progress via TLC with UV detection .

- Yield Optimization : Adjust stoichiometry of benzaldehyde derivatives (e.g., 4-bromobenzaldehyde) and reaction time (4–18 hours) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : Confirm the presence of amino (-NH2) and bromophenyl groups using FT-IR (peaks at ~3392 cm⁻¹ for NH₂ and ~1586 cm⁻¹ for C-Br) .

- NMR : Assign protons on the isoxazole ring (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) using ¹H/¹³C NMR .

- X-ray Crystallography : Resolve molecular packing and bond angles (e.g., C-Br bond length ~1.89 Å) for solid-state validation .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The bromine atom enhances electrophilicity at the phenyl ring, facilitating Suzuki-Miyaura couplings with boronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/water at 80°C .

- Steric Effects : The para-substitution minimizes steric hindrance, enabling regioselective functionalization. Monitor reactivity via HPLC-MS to track coupling efficiency .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Process Optimization :

- Intermediate Stabilization : Protect the amino group with tert-butoxycarbonyl (Boc) during halogenation steps to prevent decomposition .

- Solvent Screening : Test mixed solvents (e.g., DCM/MeOH) to improve solubility of hydrophobic intermediates .

- Catalyst Tuning : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 18 hours to 2 hours) and improve yields by 15–20% .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or kinases). Parameterize the bromophenyl group for van der Waals interactions .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzymatic assays to optimize pharmacophores .

Q. What are the challenges in analyzing conflicting bioactivity data across studies?

- Data Reconciliation Framework :

- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/water (4:1) | Maximizes crystallization | |

| Reaction Time | 12–18 hours | Reduces byproduct formation | |

| Catalyst | Glacial acetic acid | Accelerates cyclization |

Table 2 : Spectroscopic Signatures for Structural Validation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 5-Amino | 3392, 3285 | 5.1 (s, 2H) | 155.2 |

| 4-Bromophenyl | 1586 | 7.4–7.6 (m, 4H) | 121.8, 131.5 |

属性

IUPAC Name |

4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGWXNYOUNBVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655608 | |

| Record name | 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-46-1 | |

| Record name | 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)-5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。